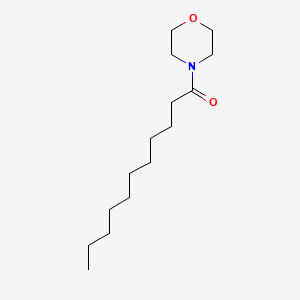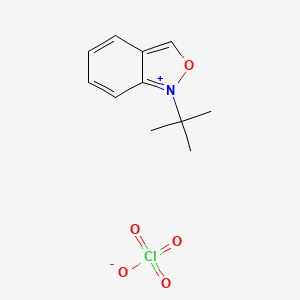
N,N-Dibenzyl-N'-(2,6-dimethylphenyl)methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide: is an organic compound with the molecular formula C24H26N2 It is characterized by the presence of two benzyl groups and a 2,6-dimethylphenyl group attached to a methanimidamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide typically involves the reaction of N,N-dibenzylamine with 2,6-dimethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods: Industrial production of N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted methanimidamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It is investigated for its interactions with various biological targets and its potential as a lead compound for drug development.
Medicine: The compound is explored for its pharmacological properties. Researchers study its potential therapeutic effects and its mechanism of action in treating various diseases.
Industry: In the industrial sector, N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers investigate these interactions to understand the compound’s effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(2,4-dimethylphenyl)methanimidamide: This compound has similar structural features but differs in the position of the methyl groups on the phenyl ring.
N,N-Dibenzyl-2,6-dimethylaniline: This compound is structurally related but lacks the methanimidamide core.
Uniqueness: N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide is unique due to the presence of both benzyl and 2,6-dimethylphenyl groups attached to the methanimidamide core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
24053-85-8 |
|---|---|
Molekularformel |
C23H24N2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N,N-dibenzyl-N'-(2,6-dimethylphenyl)methanimidamide |
InChI |
InChI=1S/C23H24N2/c1-19-10-9-11-20(2)23(19)24-18-25(16-21-12-5-3-6-13-21)17-22-14-7-4-8-15-22/h3-15,18H,16-17H2,1-2H3 |
InChI-Schlüssel |
IYBUTOHPPWPIQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















